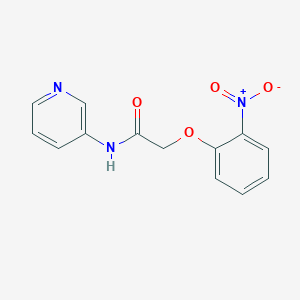![molecular formula C23H36N2O2 B2980023 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide CAS No. 866137-27-1](/img/structure/B2980023.png)
2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide is a synthetic organic compound with a complex structure that includes an acrylamide group, a phenethylamine moiety, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide typically involves multiple steps:
Formation of the Aliphatic Chain: The synthesis begins with the preparation of the undecyl chain, which can be achieved through the oxidation of a suitable precursor to introduce the ketone group at the 11th position.
Introduction of the Phenethylamine Group: The phenethylamine moiety is then attached to the aliphatic chain through an amide bond formation. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Acrylamide Group Addition: Finally, the acrylamide group is introduced through a reaction with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ketone group in the aliphatic chain, converting it to a secondary alcohol.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions makes it a useful probe in biochemical assays.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. It may serve as a lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used in the production of specialty polymers and coatings, where its unique chemical properties impart desirable characteristics to the final products.
Mechanism of Action
The mechanism by which 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide exerts its effects involves its interaction with specific molecular targets. The phenethylamine moiety can interact with neurotransmitter receptors, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The long aliphatic chain allows for membrane association, influencing the compound’s distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-phenethylacrylamide: Lacks the long aliphatic chain and ketone group.
2-methylacrylamide: Lacks the phenethylamine and aliphatic chain.
N-[11-oxo-11-(phenethylamino)undecyl]acrylamide: Similar but without the methyl group at the 2-position.
Uniqueness
2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenethylamine moiety, acrylamide group, and long aliphatic chain in a single molecule allows for versatile applications across different fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
11-(2-methylprop-2-enoylamino)-N-(2-phenylethyl)undecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-20(2)23(27)25-18-13-8-6-4-3-5-7-12-16-22(26)24-19-17-21-14-10-9-11-15-21/h9-11,14-15H,1,3-8,12-13,16-19H2,2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUFMMONNBPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
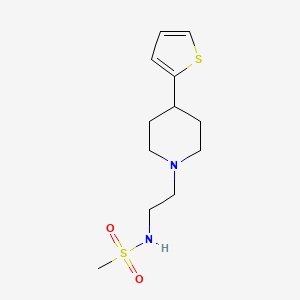
![N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2979942.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)
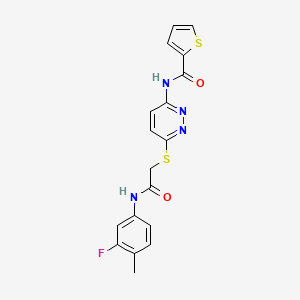
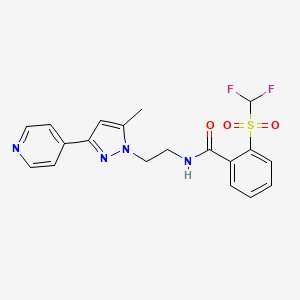
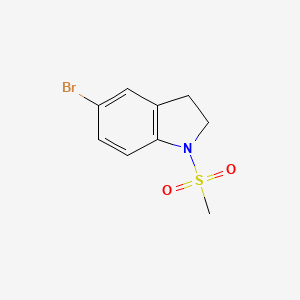
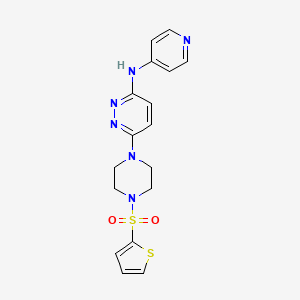
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)
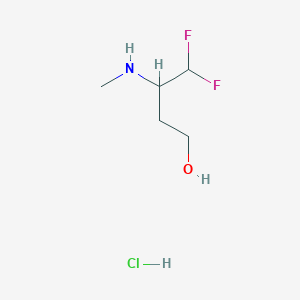
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)
